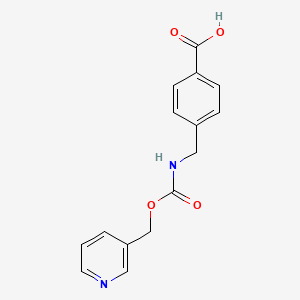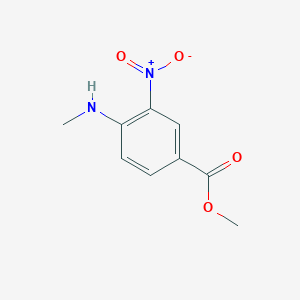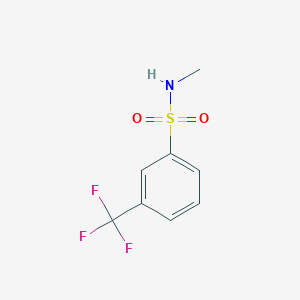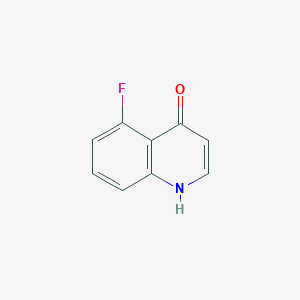
4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid
Übersicht
Beschreibung
“4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid” is a compound with the molecular formula C15H14N2O4 . It has a molecular weight of 286.29 g/mol . The compound is in powder form and has a melting point of 206-208°C .
Molecular Structure Analysis
The InChI representation of the molecule is InChI=1S/C15H14N2O4/c18-14(19)13-5-3-11(4-6-13)9-17-15(20)21-10-12-2-1-7-16-8-12/h1-8H,9-10H2,(H,17,20)(H,18,19) . The canonical SMILES representation is C1=CC(=CN=C1)COC(=O)NCC2=CC=C(C=C2)C(=O)O .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 286.28 g/mol . It has a computed XLogP3-AA value of 1.4, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 6 rotatable bonds .
Wissenschaftliche Forschungsanwendungen
1. Photoelectron Spectroscopy and Luminescence
A study by Srivastava et al. (2017) explored compounds structurally similar to 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid. These compounds demonstrated luminescence in both DMF solution and solid state, forming nano-aggregates with enhanced emission in aqueous-DMF solution. Their luminescent properties varied with the solvent's polarity, suggesting applications in photoelectron spectroscopy and luminescence studies.
2. Hydrogen Bonding and Co-crystal Formation
Lemmerer and Bourne (2012) investigated co-crystals containing components structurally related to the compound (Lemmerer & Bourne, 2012). These studies revealed the potential of these compounds in forming extended ribbons through hydrogen bonding, indicating possible applications in the development of advanced materials with specific molecular architectures.
3. Coordination Polymers and Photophysical Properties
Research by Sivakumar et al. (2011) on aromatic carboxylic acids, which are structurally akin to 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid, focused on their use in lanthanide coordination compounds. These compounds were characterized for their photophysical properties, suggesting applications in the field of photoluminescence and materials science.
4. Supramolecular Liquid Crystals
A study by Naoum et al. (2010) explored the formation of supramolecular liquid crystals through hydrogen-bonding interactions involving similar compounds. This research highlights potential applications in the development of new liquid crystal materials with unique properties.
5. Structural Investigations and Physicochemical PropertiesTzimopoulos et al. (
- conducted research on triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, closely related to the compound (Tzimopoulos et al., 2010). This study provides insights into the physicochemical properties and structural aspects of such compounds, underscoring their potential in material science and coordination chemistry.
6. Synthesis and Structural Characterization
Kalshetty et al. (2013) worked on the synthesis and characterization of Schiff base ligands derived from 3-Aldehydosalicylic acid and aminobenzoic acids, which are structurally similar (Kalshetty et al., 2013). The study's focus on structural characterization could inform research on compounds like 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid, particularly in the context of their potential use in forming metal complexes.
7. Mechanochromic Properties and Solvent Polarity
Research by Srivastava et al. (2017) also highlights the mechanochromic properties of compounds similar to 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid. The study suggests potential applications in developing materials with color-changing properties based on physical stimuli.
8. Photodegradation of Organic Dyes
Qin et al. (2017) investigated metal–organic frameworks utilizing compounds structurally related for the photodegradation of organic dyes (Qin et al., 2017). This indicates possible applications of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid in environmental chemistry, particularly in wastewater treatment and pollution control.
9. Corrosion Inhibition
A study by Ji et al. (2016) on a Schiff base derivative with pyridine rings, similar to the compound , demonstrated its effectiveness as a corrosion inhibitor (Ji et al., 2016). This suggests potential applications in materials science, particularly in protecting metals from corrosion.
Safety And Hazards
The compound has a GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
4-[(pyridin-3-ylmethoxycarbonylamino)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-14(19)13-5-3-11(4-6-13)9-17-15(20)21-10-12-2-1-7-16-8-12/h1-8H,9-10H2,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUDHRTWQOKGOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC(=O)NCC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431263 | |
| Record name | 4-[({[(Pyridin-3-yl)methoxy]carbonyl}amino)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid | |
CAS RN |
241809-79-0 | |
| Record name | 4-[({[(Pyridin-3-yl)methoxy]carbonyl}amino)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Furan-2-yl)phenyl]methanamine](/img/structure/B1312494.png)


![4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine](/img/structure/B1312504.png)




![7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1312536.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)